molecular formula C13H13FN2O3S B288108 5-fluoro-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide

5-fluoro-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide

Cat. No. B288108
M. Wt: 296.32 g/mol
InChI Key: QRCGHPXOBINNGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide, also known as PFI-3, is a chemical compound that has gained attention for its potential use in scientific research. This compound belongs to the class of sulfonamide compounds and has a molecular formula of C14H14FNO3S.

Mechanism of Action

5-fluoro-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide acts by binding to the catalytic domain of SETD7, thereby inhibiting its activity. This leads to a decrease in the methylation of histone H3 at lysine 4, which is a key step in the regulation of gene expression.
Biochemical and Physiological Effects:
The inhibition of SETD7 by 5-fluoro-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide has been shown to have various biochemical and physiological effects. For example, 5-fluoro-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the proliferation and migration of cancer cells, as well as the invasiveness of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 5-fluoro-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide in lab experiments is its high potency and selectivity for SETD7. This allows for precise and specific targeting of this enzyme. However, one limitation is that 5-fluoro-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide may not be suitable for use in vivo due to its poor pharmacokinetic properties.

Future Directions

There are several future directions for the use of 5-fluoro-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide in scientific research. One area of interest is the development of more potent and selective inhibitors of SETD7. Another area of interest is the investigation of the role of SETD7 in various disease pathways, including cancer, diabetes, and cardiovascular disease. Additionally, the use of 5-fluoro-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide in combination with other drugs or therapies may be explored to enhance its therapeutic potential.

Synthesis Methods

The synthesis of 5-fluoro-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide involves the reaction of 5-fluoro-2-methoxyaniline with 2-bromo-6-methylpyridine, followed by the reaction of the resulting intermediate with benzenesulfonyl chloride. The final product is obtained through purification and isolation steps.

Scientific Research Applications

5-fluoro-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide has been found to be a potent and selective inhibitor of the histone methyltransferase SETD7. This enzyme is involved in the regulation of gene expression and has been linked to various diseases, including cancer. 5-fluoro-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide has been used in various studies to investigate the role of SETD7 in cellular processes and disease pathways.

properties

Product Name

5-fluoro-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide

Molecular Formula

C13H13FN2O3S

Molecular Weight

296.32 g/mol

IUPAC Name

5-fluoro-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C13H13FN2O3S/c1-9-4-3-5-13(15-9)16-20(17,18)12-8-10(14)6-7-11(12)19-2/h3-8H,1-2H3,(H,15,16)

InChI Key

QRCGHPXOBINNGJ-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)OC

Canonical SMILES

CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)OC

Origin of Product

United States

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